(Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-[3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5S2/c17-9-3-1-8(2-4-9)5-11-15(24)19(16(25)26-11)10-6-12(20)18(14(10)23)7-13(21)22/h1-5,10H,6-7H2,(H,21,22)/b11-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMXOLJXZPQNH-WZUFQYTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid is a hybrid compound that combines structural features of thiazolidinones and pyrrolidinones, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties, supported by various research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Thiazolidinone moiety : Known for its antimicrobial and anticancer properties.
- Pyrrolidinone moiety : Associated with various biological activities including cytotoxicity.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidinones can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the 4-fluorobenzylidene group in this compound may enhance its lipophilicity, potentially increasing its membrane permeability and antimicrobial efficacy.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The hybrid nature of the compound suggests a synergistic effect on cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231. The mechanism of action appears to involve the induction of apoptosis through intrinsic pathways.
Case Study : A study reported that derivatives similar to this compound showed significant cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range. The presence of the thiazolidinone ring was crucial for enhancing anticancer activity.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction via caspase activation | |
| MDA-MB-231 | 6.5 | Cell cycle arrest |
Cytotoxicity Studies
Cytotoxicity assessments using various cell lines (e.g., L929 fibroblast cells) have demonstrated that while some derivatives exhibit toxicity at higher concentrations, others promote cell viability at lower doses. This dual behavior suggests potential therapeutic applications where selective cytotoxicity is desired.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have indicated that derivatives of thiazolidinones, including this compound, exhibit significant anticancer activity. For instance, compounds similar to (Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells .
- A study demonstrated that thiazolidinone derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways, making them promising candidates for cancer therapy .
- Antimicrobial Activity
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound in various applications:
Q & A
Q. What are the optimal synthetic routes for (Z)-2-(3-(5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid, and how are yields optimized?
Methodological Answer: The compound is typically synthesized via Knoevenagel condensation between 4-fluorobenzaldehyde and rhodanine derivatives, followed by functionalization with pyrrolidine-dione acetic acid moieties. Key steps include:
- Condensation : Reacting 4-fluorobenzaldehyde with rhodanine under reflux in acetic acid/DMF with sodium acetate as a base .
- Thiazolidinone Formation : Substitution with iodomethane in dichloromethane using triethylamine to introduce methylthio groups .
- Amino Acid Coupling : Reacting intermediates with amino acids (e.g., glycine derivatives) in ethanol with K₂CO₃ as a catalyst .
Q. Optimization Strategies :
- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 83% yield in 20 minutes vs. 48% yield via conventional heating) .
- Solvent Selection : DMF-acetic acid mixtures improve recrystallization purity .
Table 1 : Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional Heating | 6–8 h | 48–60 | 90–92% |
| Microwave Irradiation | 20 min | 75–83 | 95–98% |
Q. How are structural ambiguities resolved during characterization of this compound?
Methodological Answer: A combination of spectroscopic and computational techniques is used:
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Confirms stereochemistry (Z-configuration via coupling constants) and substituent positions (e.g., 4-fluorobenzylidene proton at δ 8.16 ppm) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., planar thiazolidinone ring geometry) .
Data Interpretation Tip : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the pyrrolidine-dione moiety .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Activity : Tested via broth microdilution (MIC values against Gram-positive/negative bacteria) .
- Anticancer Screening : MTT assay against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., inhibition of EGFR tyrosine kinase at µM concentrations) .
Key Finding : Derivatives with electron-withdrawing groups (e.g., -F) show enhanced activity due to improved target binding .
Advanced Research Questions
Q. How do computational methods aid in analyzing reaction mechanisms for this compound’s synthesis?
Methodological Answer: Quantum Chemical Calculations (e.g., DFT at B3LYP/6-311+G(d,p)) map energy profiles for key steps:
- Knoevenagel Condensation : Transition state analysis reveals a six-membered cyclic intermediate, with acetic acid lowering activation energy by stabilizing proton transfer .
- Substitution Reactions : Fukui indices predict nucleophilic attack sites (e.g., C2 of thiazolidinone) .
Software Tools : Gaussian 16 or ORCA for energy optimization; VMD for visualizing reaction pathways .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Solubility Adjustments : Use DMSO-PBS mixtures (≤1% DMSO) to prevent aggregation artifacts .
- Metabolic Stability Testing : Liver microsome assays (e.g., human CYP450 isoforms) identify rapid degradation pathways .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target engagement via SPR or ITC .
Case Study : Discrepancies in MIC values between studies were traced to variations in bacterial strain resistance profiles .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Core Modifications : Replacing the 4-fluorobenzylidene with 3,5-dichlorophenyl enhances hydrophobic interactions (ΔIC₅₀: 2.1 µM → 0.8 µM) .
- Side Chain Optimization : Substituting acetic acid with bulkier groups (e.g., phenylpropanoic acid) improves metabolic stability .
Table 2 : SAR Trends for Anticancer Activity
| Substituent | IC₅₀ (µM) | LogP | Notes |
|---|---|---|---|
| 4-Fluorobenzylidene | 2.1 | 2.8 | Moderate solubility |
| 3,5-Dichlorophenyl | 0.8 | 3.5 | Enhanced target affinity |
| 4-Methoxyphenyl | 5.4 | 2.2 | Reduced activity due to polarity |
Q. What advanced techniques resolve contradictions in reaction yields or by-product formation?
Methodological Answer:
- HPLC-MS Monitoring : Identifies intermediates (e.g., methyl sulfoxide by-products in substitution reactions) .
- Kinetic Studies : Pseudo-first-order analysis reveals temperature-dependent side reactions (e.g., epimerization above 80°C) .
- DoE (Design of Experiments) : Optimizes variables (e.g., solvent ratio, catalyst loading) using response surface methodology .
Example : A 15% yield increase was achieved by adjusting the DMF:acetic acid ratio from 1:2 to 1:1 .
Q. How can computational modeling predict drug-likeness and formulation challenges?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate LogP (2.8), TPSA (95 Ų), and Rule of 5 compliance .
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation improves aqueous solubility (e.g., 0.1 mg/mL → 2.5 mg/mL) .
- Polymorph Screening : DSC and PXRD identify stable crystalline forms for tablet formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
